
1-Piperazineethanethiol,-alpha-,-alpha--dimethyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazineethanethiol,-alpha-,-alpha--dimethyl-(9CI) is an organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazineethanethiol,-alpha-,-alpha--dimethyl-(9CI) can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpiperazine with 2-chloropropanethiol under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-methylpiperazine and 2-chloropropanethiol.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The starting materials are mixed in a suitable solvent, such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours.
Product Isolation: After the reaction is complete, the product is isolated by filtration and purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 1-Piperazineethanethiol,-alpha-,-alpha--dimethyl-(9CI) may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-Piperazineethanethiol,-alpha-,-alpha--dimethyl-(9CI) undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions to form corresponding thiolates.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiolates.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
1-Piperazineethanethiol,-alpha-,-alpha--dimethyl-(9CI) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study thiol-related biological processes.
Medicine: Explored for its pharmacological properties, including potential use as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Piperazineethanethiol,-alpha-,-alpha--dimethyl-(9CI) involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. This interaction can affect various cellular pathways, including signal transduction and enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2-propanethiol: A thiol compound with similar reactivity but different structural features.
Piperazine: The parent compound of the piperazine derivatives, lacking the thiol group.
Thiazoles: Compounds with a sulfur and nitrogen-containing ring, exhibiting different biological activities.
Uniqueness
1-Piperazineethanethiol,-alpha-,-alpha--dimethyl-(9CI) is unique due to its combination of a piperazine ring and a thiol group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C8H18N2S |
|---|---|
Poids moléculaire |
174.31 g/mol |
Nom IUPAC |
2-methyl-1-piperazin-1-ylpropane-2-thiol |
InChI |
InChI=1S/C8H18N2S/c1-8(2,11)7-10-5-3-9-4-6-10/h9,11H,3-7H2,1-2H3 |
Clé InChI |
BUQQTCTYNHPYEC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CN1CCNCC1)S |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

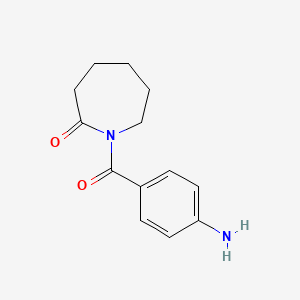

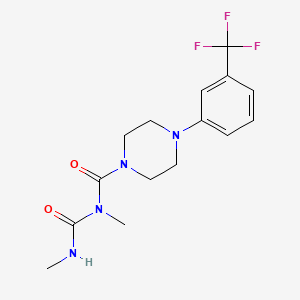
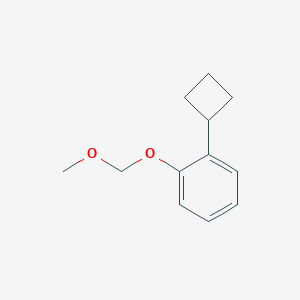

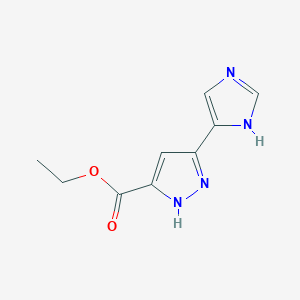
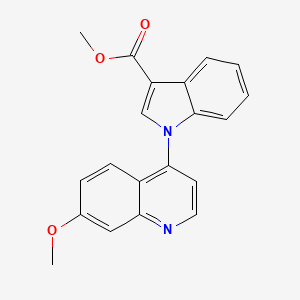
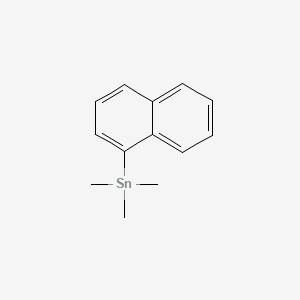

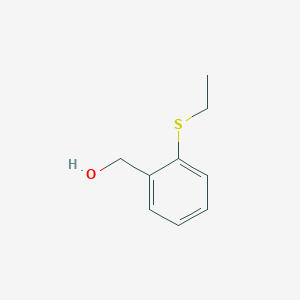
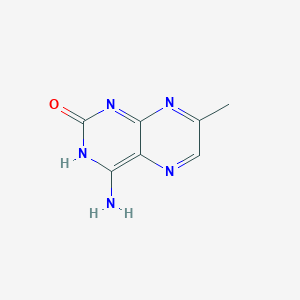


![[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methanamine](/img/structure/B8644494.png)
